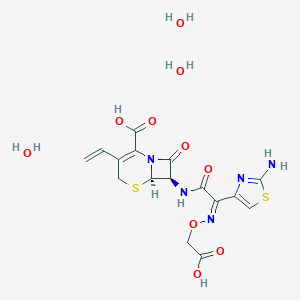

Cefixime trihydrate

概要

作用機序

FK-027は、細菌細胞壁の合成を阻害することによって効果を発揮します。細菌細胞壁のペプチドグリカン鎖の架橋に不可欠なペニシリン結合タンパク質に結合します。 この阻害は、細胞壁の弱体化につながり、最終的には細菌の細胞溶解と死を引き起こします .

6. 類似の化合物との比較

FK-027は、セフォタキシムやセフトリアキソンなどの他の第3世代セファロスポリンと類似しています。 ただし、それを特徴付けるユニークな特性があります。

経口バイオアベイラビリティ: セフォタキシムやセフトリアキソンとは異なり、FK-027は経口バイオアベイラビリティが高く、外来治療に適しています。

活性スペクトル: FK-027は、他のセファロスポリンに耐性のある菌株を含む、グラム陽性菌とグラム陰性菌の両方に広範囲にわたる活性を持っています

類似の化合物には以下が含まれます。

- セフォタキシム

- セフトリアキソン

- セフロキシム

- セファレキシン

- セファクロール .

生化学分析

Biochemical Properties

The beta-lactam ring of Cefixime inhibits bacterial cell wall synthesis by binding to these PBPs, which then results in lysis . This interaction disrupts the final 3D structure of the bacterial cell wall, inhibiting bacterial cell wall peptidoglycan synthesis .

Cellular Effects

Cefixime trihydrate exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it impairs cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This effect is particularly pronounced in gram-positive and gram-negative bacterial infections, including skin infections, resistant bacteria, and meningitis .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis in bacteria. The beta-lactam ring of Cefixime binds to the penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the disruption of the bacterial cell wall and eventually leads to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, the concentration of this compound decreases gradually with time when reconstituted with distilled water and stored at different conditions . Moreover, the stability of this compound has been enhanced through the formulation of ternary inclusion complexes, which have shown improved physicochemical stability compared to the pure drug .

Metabolic Pathways

There is no evidence of metabolism of this compound in vivo . This means that this compound does not appear to be significantly metabolized within the body. Instead, about 23% of an absorbed dose of Cefixime is excreted unchanged in the urine within 24 hours .

Transport and Distribution

This compound is slowly and incompletely absorbed from the gastrointestinal tract after oral administration . This is due to its poor water solubility. The formulation of ternary inclusion complexes has been shown to enhance the apparent solubility of this compound, leading to improved oral bioavailability .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human or animal cells. Its primary site of action is the bacterial cell wall, where it binds to penicillin-binding proteins and inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall .

準備方法

FK-027の合成には、いくつかのステップが含まれます。

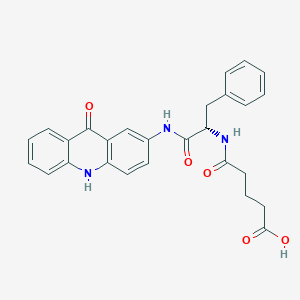

出発物質: プロセスは、7-(5-アミノ-5-カルボキシペンタナムイミド)-3-ヒドロキシメチル-3-セフェム-4-カルボン酸から始まります。

ベンゾイル化: この化合物は、最初にアセトン-水中でベンゾイルクロリドと反応させ、次にジフェニルジアゾメタンと反応させて、ベンジドリール7-[5-ベンザミド-5-(ベンジドリロキシカルボニル)ペンタナムイミド]-3-ヒドロキシメチル-3-セフェム-4-カルボキシレートを生成します。

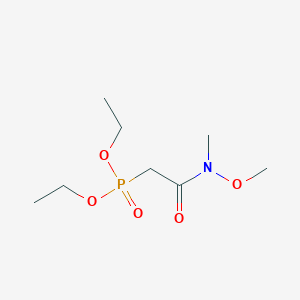

クロロメチル化: 得られた生成物を、次に五塩化リンで処理して、対応するクロロメチル誘導体を取得します。

ホスホニウム塩の生成: この誘導体を、トリフェニルホスフィンとヨウ化ナトリウムをジメチルホルムアミド中で反応させて、ホスホニウムヨウ化物を得ます。

ウィッティヒ縮合: ホスホニウムヨウ化物は、メチレンクロリド中でホルムアルデヒドとウィッティヒ縮合を起こして、ベンジドリール-7-[5-ベンザミド-5-(ベンジドリロキシカルボニル)ペンタナムイミド]-3-ビニル-3-セフェム-4-カルボキシレートを生成します。

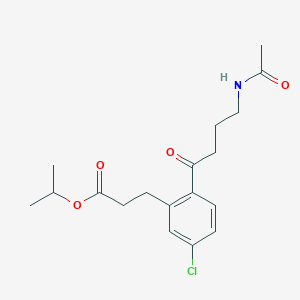

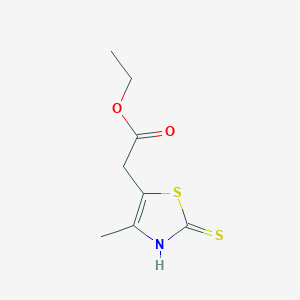

開裂と縮合: この化合物を、メチレンクロリド中で三塩化リン-ピリジンで開裂すると、ベンジドリール7-アミノ-3-ビニル-3-セフェム-4-カルボキシレートが得られ、これを次に2-(tert-ブトキシカルボニルメトキシイミノ)-2-(2-ホルミアミドチアゾール-4-イル)酢酸と縮合させます。

加水分解と脱保護: 最終ステップには、メタノール中での塩酸による加水分解と、アニソール中でのトリフルオロ酢酸による脱保護が含まれており、FK-027が生成されます

3. 化学反応の分析

FK-027は、いくつかの種類の化学反応を起こします。

酸化: 特定の条件下で酸化される可能性がありますが、この化合物の一般的な反応ではありません。

還元: 還元反応も可能ですが、あまり一般的ではありません。

置換: FK-027は、特に求核剤の存在下で、置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、五塩化リン、トリフェニルホスフィン、ヨウ化ナトリウム、ホルムアルデヒドなどがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

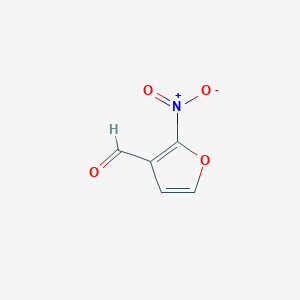

化学反応の分析

FK-027 undergoes several types of chemical reactions:

Oxidation: It can be oxidized under specific conditions, although this is not a common reaction for this compound.

Reduction: Reduction reactions are also possible but less common.

Substitution: FK-027 can undergo substitution reactions, particularly in the presence of nucleophiles.

Hydrolysis: The compound is susceptible to hydrolysis, especially in acidic or basic conditions, leading to the breakdown of the β-lactam ring

Common reagents used in these reactions include phosphorus pentachloride, triphenyl phosphine, sodium iodide, and formaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

FK-027は、幅広い科学研究における応用があります。

化学: β-ラクタム系抗生物質とその合成の研究におけるモデル化合物として使用されます。

生物学: FK-027は、細菌耐性メカニズムの研究と新しい抗生物質の開発に使用されています。

医学: 細菌感染症の治療における有効性と安全性を評価するための臨床試験に使用されています。

類似化合物との比較

FK-027 is similar to other third-generation cephalosporins such as cefotaxime and ceftriaxone. it has unique properties that make it distinct:

Oral Bioavailability: Unlike cefotaxime and ceftriaxone, FK-027 is orally bioavailable, making it more convenient for outpatient treatment.

Spectrum of Activity: FK-027 has a broad spectrum of activity against both gram-positive and gram-negative bacteria, including strains resistant to other cephalosporins

Similar compounds include:

- Cefotaxime

- Ceftriaxone

- Cefuroxime

- Cephalexin

- Cefaclor .

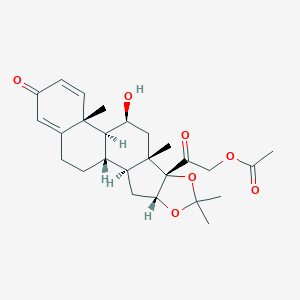

特性

Key on ui mechanism of action |

The bacterial cell wall, which is located at the periphery of Gram-positive bacteria and within the periplasm of Gram-negative bacteria, comprises a glycopeptide polymer synthesized through cross-linking of glycans to peptide stems on alternating saccharides, which is known commonly as peptidoglycan. Cell wall formation, recycling, and remodelling require numerous enzymes, including a family of enzymes with similar active site character despite distinct and sometimes overlapping roles as carboxypeptidases, endopeptidases, transpeptidases, and transglycosylases, known as "penicillin-binding proteins" (PBPs). The number of PBPs differs between bacteria, in which some are considered essential and others redundant. In general, inhibition of one or more essential PBPs results in impaired cell wall homeostasis, loss of cell integrity, and is ultimately bactericidal. Cefixime is a cephalosporin and cephalosporins work by using their beta-lactam rings to inhibit bacterial cell wall synthesis by binding to the penicillin-binding proteins transpeptidases on bacteria. The inhibition of synthesis of the bacteria cell wall will cause lysis, particularly in fast growing organisms such as bacteria. Specifically, cephalosporins inhibit penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall which in turn inhibit bacterial cell wall peptidoglycan synthesis. |

|---|---|

CAS番号 |

125110-14-7 |

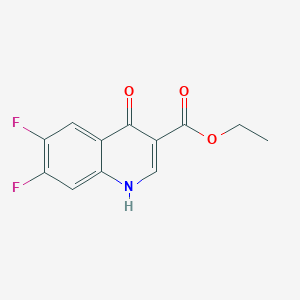

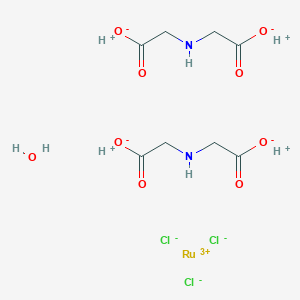

分子式 |

C16H17N5O8S2 |

分子量 |

471.5 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate |

InChI |

InChI=1S/C16H15N5O7S2.H2O/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7;/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27);1H2/b20-9-;/t10-,14-;/m1./s1 |

InChIキー |

HPRLWADTNARROR-JUZDKLSSSA-N |

SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O.O.O |

異性体SMILES |

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O.O |

正規SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O.O |

melting_point |

218-225 °C 218 - 225 °C |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

溶解性 |

1.04e-01 g/L |

同義語 |

(6R,7R)-7-((Z)-2-(2-aMinothiazol-4-yl)-2-((carboxyMethoxy)iMino)acetaMido)-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid trihydrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cefixime Trihydrate exert its antibacterial effect?

A1: this compound, a third-generation cephalosporin antibiotic, acts by inhibiting the enzyme transpeptidase, a crucial component in the synthesis of bacterial cell walls. [, , , , , , , ] By binding to transpeptidase, this compound prevents the cross-linking of peptidoglycans, leading to a weakened cell wall and ultimately bacterial cell death.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H15N5O7S2 ⋅ 3H2O, and its molecular weight is 507.50 g/mol. []

Q3: What spectroscopic techniques are commonly employed to characterize this compound?

A3: Researchers utilize a range of spectroscopic techniques, including UV-Visible spectrophotometry, Fourier Transform Infrared (FT-IR) spectroscopy, and X-ray diffraction (XRD), to characterize this compound. [, , , , , , , , , , , , , , , , , ] UV-Visible spectrophotometry is particularly useful for quantitative analysis and assessing degradation products. FT-IR spectroscopy provides information about the functional groups present in the molecule, while XRD helps determine the crystal structure and polymorphism.

Q4: How does the presence of pharmaceutical excipients affect the stability of this compound?

A4: Studies have shown that certain excipients can influence the degradation rate of this compound under stress conditions like sunlight, UV light, and heat. [] Some excipients may act as stabilizers, while others might accelerate degradation. Therefore, careful selection of excipients is crucial during formulation development.

Q5: What are the common degradation pathways of this compound under stress conditions?

A5: this compound is susceptible to degradation under exposure to sunlight, UV light, and heat, leading to the formation of various degradation products. [, ] The specific degradation pathways and products can vary depending on the type and intensity of the stress condition.

Q6: What is the solubility profile of this compound?

A6: this compound exhibits limited solubility in water, posing challenges for achieving desired bioavailability. [, , , ] It is soluble in methanol but practically insoluble in water. []

Q7: What strategies are employed to enhance the solubility and dissolution rate of this compound?

A7: Various techniques are employed to enhance this compound solubility and dissolution, including:

- Solid dispersions: This involves dispersing the drug in a hydrophilic carrier, such as urea or polyethylene glycols (PEG), to improve its wettability and dissolution. [, , , , ]

- Hydrotropic solubilization: Utilizing hydrotropic agents like sodium acetate trihydrate can significantly enhance the aqueous solubility of this compound. []

Q8: What types of formulations have been explored for this compound delivery?

A8: Researchers have investigated various formulations for this compound delivery, including:

- Tablets: Conventional, bilayer, floating, and sustained-release matrix tablets have been developed. [, , , ] These formulations aim to improve drug release profiles and potentially reduce dosing frequency.

- Gels: Topical gels loaded with this compound have shown promise for treating bacterial wound infections. []

- Transdermal patches: Chitosan-alginate transdermal patches have been explored to deliver this compound directly to the systemic circulation, potentially offering advantages like sustained release and improved patient compliance. [, ]

- Microspheres: Microencapsulation of this compound in natural and synthetic polymers has been investigated as a means to achieve controlled drug release and target specific tissues. []

Q9: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?

A9: Several analytical methods are used for this compound quantification:

- High-Performance Liquid Chromatography (HPLC): This versatile technique, particularly RP-HPLC, is widely used for separating and quantifying this compound in pharmaceutical formulations and biological samples. [, , , , , ]

- UV-Visible Spectrophotometry: This method offers simplicity and cost-effectiveness for quantifying this compound, especially in combination with derivative spectrophotometry or absorbance ratio methods to overcome interference from other components. [, , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): This method provides a rapid and efficient approach for the separation and quantification of this compound, particularly in combination with densitometry. [, , , ]

Q10: What are the key considerations for analytical method validation of this compound assays?

A10: Analytical method validation for this compound assays needs to adhere to ICH guidelines and demonstrate:

Q11: What techniques are used to analyze the degradation products of this compound?

A11: HPLC and TLC are common techniques for separating and identifying the degradation products of this compound formed under stress conditions. [] These methods allow researchers to assess the stability of the drug and develop stable formulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)